Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate (hereafter referred to as Compound A) is a disodium salt derivative of a statin-class molecule. Its structure features a pyrrole core substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups, along with a heptanoic acid backbone hydroxylated at positions 3 and 3. This compound is structurally analogous to atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid) , with the key distinction being the disodium salt form, which enhances solubility and bioavailability .
Properties
IUPAC Name |
disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONRNZYFYCVRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, known by its CAS number 1007871-86-4, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 503.52 g/mol. It features multiple functional groups, including hydroxyl groups and a fluorinated phenyl ring, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting drug metabolism or the biosynthesis of critical biomolecules.
- Receptor Modulation : Given its structural components, it may interact with receptors in the central nervous system or other tissues, influencing physiological responses.
Pharmacological Effects
Studies have suggested that compounds similar to this compound exhibit a range of pharmacological effects:
- Antioxidant Activity : The dihydroxyheptanoate moiety may confer antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting this compound could also exhibit anti-inflammatory properties.
- Neuroprotective Properties : There is evidence that related compounds can protect neuronal cells from damage due to various stressors, indicating potential use in neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN3NaO6S |
| Molecular Weight | 503.52 g/mol |
| CAS Number | 1007871-86-4 |
| Solubility | Soluble in water |
| Potential Therapeutic Uses | Antioxidant, Anti-inflammatory |
Comparison with Similar Compounds
Structural Analogues
Atorvastatin (Free Acid Form)
- Key Structural Differences :
- Pharmacological Activity: Atorvastatin demonstrates potent inhibition of HMG-CoA reductase, reducing LDL cholesterol by 35–50% in clinical studies .
Compound c (PF 43(1))
- Structure: 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid .
- Comparison :
- Replaces the pyrrole core with a pyrrolo-oxazine system, introducing an epoxy group and altering ring saturation.
- The phenylcarbamoyl and fluorophenyl groups are retained, suggesting similar target engagement (e.g., HMG-CoA reductase).
Compound d (PF 43(1))
- Structure: (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid .
- Comparison: Features an oxireno-pyrrolo-oxazine scaffold, adding rigidity to the structure. Retains critical pharmacophores (fluorophenyl, phenylcarbamoyl), but steric effects from the oxireno group may alter binding kinetics.
Functional Analogues
Statins (Simvastatin, Rosuvastatin)
- Structural Divergence :
- Simvastatin: Methyl ester prodrug with a hexahydronaphthalene ring.
- Rosuvastatin: Pyrimidine-based core with a sulfonamide group.
- Mechanistic Overlap :
Physicochemical and Pharmacokinetic Properties
| Parameter | Compound A (Disodium Salt) | Atorvastatin (Free Acid) | Compound c (PF 43(1)) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~835.8* | 558.64 | ~785.7* |
| Solubility | High (aqueous) | Moderate (pH-dependent) | Low (lipophilic) |
| LogP | ~1.2 (estimated) | 6.36 | ~3.5 (estimated) |
| Bioavailability | Enhanced (salt form) | 12–14% | Not reported |
*Estimated based on structural analogs.
Research Findings
- Endothelial Function :
- Synthetic Accessibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
